(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and industry due to its unique structural properties and reactivity. This compound is characterized by the presence of a sulfinamide group, which is known for its versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with an aldehyde or ketone under specific conditions to form the desired product. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the sulfinamide bond.
Industrial Production Methods
In an industrial setting, the production of ®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonamides, while reduction can produce amines.
Scientific Research Applications
®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the synthesis of fine chemicals and specialty materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism of action of ®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the chiral nature of the compound allows it to selectively interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which has different stereochemistry and potentially different reactivity and biological activity.
N-[(1E)-ethylidene]-2-methylpropane-2-sulfonamide: A related compound where the sulfinamide group is replaced by a sulfonamide group, leading to different chemical properties.
N-[(1E)-ethylidene]-2-methylpropane-2-thioamide: Another similar compound where the sulfinamide group is replaced by a thioamide group.
Uniqueness
®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and in applications where chirality is crucial.
Properties
CAS No. |
220315-18-4 |
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Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
(R)-N-ethylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/t9-/m1/s1 |
InChI Key |
SFPPCFXOSJAOKL-SECBINFHSA-N |
Isomeric SMILES |
CC=N[S@](=O)C(C)(C)C |
SMILES |
CC=NS(=O)C(C)(C)C |
Canonical SMILES |
CC=NS(=O)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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